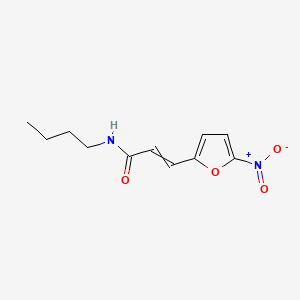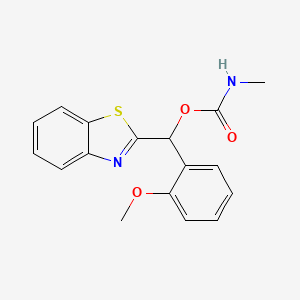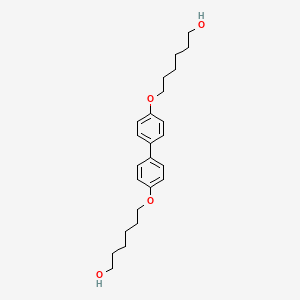
4,4'-Bis(6-hydroxyhexyloxy)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is a chemical compound known for its unique structural properties and applications in various fields. This compound consists of a biphenyl core with two 6-hydroxyhexyloxy groups attached to the 4 and 4’ positions. The presence of these hydroxyhexyloxy groups imparts specific chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl can be synthesized through a series of chemical reactions involving the biphenyl core and the introduction of hydroxyhexyloxy groups. One common method involves the reaction of biphenyl with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically takes place in an organic solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(6-hydroxyhexyloxy)biphenyl may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .
Applications De Recherche Scientifique
4,4’-Bis(6-hydroxyhexyloxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing liquid crystalline polymers and other advanced materials.
Industry: The compound is used in the production of high-performance materials, such as liquid crystal displays (LCDs) and other electronic devices.
Mécanisme D'action
The mechanism by which 4,4’-Bis(6-hydroxyhexyloxy)biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyhexyloxy groups can form hydrogen bonds with other molecules, influencing their behavior and properties. Additionally, the biphenyl core provides a rigid and stable structure that can interact with various molecular systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(6-hydroxyhexyloxy)azobenzene: Similar in structure but contains an azobenzene core instead of biphenyl.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl succinate: A derivative with succinate groups, used in liquid crystalline polyesters.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl methylsuccinate: Another derivative with methylsuccinate groups, also used in liquid crystalline polyesters.
Uniqueness
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is unique due to its specific combination of hydroxyhexyloxy groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from material science to pharmaceuticals.
Propriétés
Numéro CAS |
97087-90-6 |
|---|---|
Formule moléculaire |
C24H34O4 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
6-[4-[4-(6-hydroxyhexoxy)phenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H34O4/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16,25-26H,1-8,17-20H2 |
Clé InChI |
INOZENJKHZRYKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCO)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
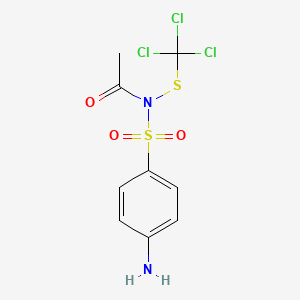
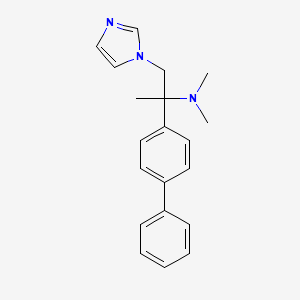
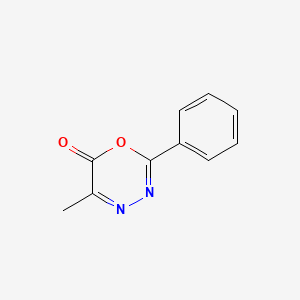
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
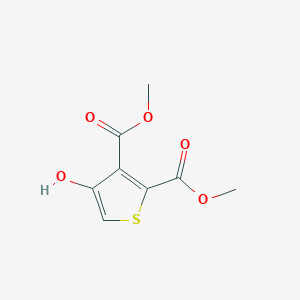
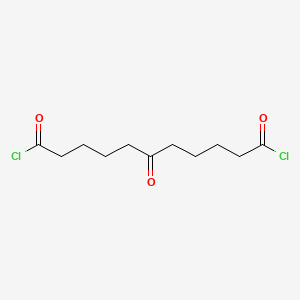
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)

